molecular formula C12H15N3O2 B12108000 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione

6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione

Katalognummer: B12108000
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: IAOJLJQWMOWKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is a heterocyclic compound with a diazinane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino group and the diazinane ring makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione typically involves the reaction of 4-methylbenzylamine with a suitable diazinane precursor under controlled conditions. The reaction is carried out in the presence of a condensing agent to facilitate the formation of the diazinane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and continuous flow reactors are often used to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and the presence of the 4-methylphenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H15N3O2

Molekulargewicht

233.27 g/mol

IUPAC-Name

6-amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-7-2-4-8(5-3-7)6-9-10(13)14-12(17)15-11(9)16/h2-5,9-10H,6,13H2,1H3,(H2,14,15,16,17)

InChI-Schlüssel

IAOJLJQWMOWKDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2C(NC(=O)NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.